2-Methylhexadecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPAUZGVNGEWJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885382 |

Source

|

| Record name | 2-Methylpalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27147-71-3 |

Source

|

| Record name | 2-Methylhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27147-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027147713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylhexadecanoic Acid: Structure, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexadecanoic acid, a methyl-branched long-chain saturated fatty acid, represents a molecule of growing interest in the fields of biochemistry and drug development. Structurally distinct from its linear counterpart, palmitic acid, the presence of a methyl group at the alpha-carbon (C2) introduces a chiral center, resulting in (R)- and (S)-enantiomers whose distinct biological roles are an active area of investigation. This technical guide provides an in-depth exploration of the structure of this compound, its physicochemical properties, natural occurrence, and metabolic pathways. Furthermore, it details authoritative analytical methodologies for its extraction, identification, and quantification in biological matrices, and discusses its emerging significance as a potential biomarker and its relevance in the context of drug discovery and development.

Core Chemical Structure and Physicochemical Properties

This compound, also known as 2-methylpalmitic acid, is a saturated fatty acid with the molecular formula C₁₇H₃₄O₂.[1] Its fundamental structure consists of a 16-carbon hexadecanoic acid (palmitic acid) backbone with a methyl group substituted at the second carbon position (the α-carbon).[1][2] This substitution creates a chiral center, a critical feature influencing its interaction with stereospecific enzymes and receptors.

Stereoisomerism

The tetrahedral carbon at the C2 position gives rise to two enantiomers: (R)-2-methylhexadecanoic acid and (S)-2-methylhexadecanoic acid. The specific stereochemistry can dictate the molecule's metabolic fate and biological activity. While many commercial sources provide a racemic mixture, stereospecific synthesis methods are crucial for investigating the distinct properties of each enantiomer.[3]

Caption: General structure of this compound, highlighting the chiral center.

Physicochemical Data

A summary of key computed and experimental properties is essential for experimental design, including solvent selection for extraction and chromatographic conditions for analysis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 270.45 g/mol | PubChem[1] |

| CAS Number | 27147-71-3 | PubChem[1] |

| Boiling Point (est.) | 386.1 °C at 760 mm Hg | The Good Scents Company[4] |

| Water Solubility (est.) | 0.02248 mg/L at 25 °C | The Good Scents Company[4] |

| XLogP3 | 7.8 | PubChem[1] |

Biochemical Significance and Metabolism

Branched-chain fatty acids (BCFAs) like this compound are integral components of various organisms and are involved in numerous metabolic processes.[5] While not considered a primary human metabolite, it has been identified in human blood and is classified as part of the human exposome, indicating its origins from external or environmental sources.[6]

Natural Occurrence

This compound has been reported in various natural sources, including marine sponges like Chondrosia reniformis and bacteria.[1][7] Its presence in the human diet can arise from dairy products and ruminant fats, where it is produced by microbial fermentation in the gut.

Metabolic Pathways

Unlike straight-chain fatty acids, the methyl group at the α-carbon blocks direct β-oxidation. Therefore, its catabolism requires an initial α-oxidation step. This process, occurring in peroxisomes, involves the removal of the carboxyl carbon to produce pristanic acid, which can then be further degraded via peroxisomal β-oxidation.[4]

The metabolism of BCFAs is complex and can intersect with branched-chain amino acid (BCAA) catabolism.[8][9] Dysregulation in BCAA and BCFA metabolism has been linked to metabolic diseases such as obesity and type 2 diabetes, making these pathways relevant for drug development.[5][10]

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices such as plasma, serum, or tissue is critical for its study as a biomarker. The primary methods employed are mass spectrometry-based, typically coupled with gas or liquid chromatography.[11]

Comparison of Analytical Platforms

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |

| Principle | Separation of volatile compounds followed by mass-based detection.[11] | Separation of compounds in liquid phase followed by mass-based detection.[11][12] |

| Derivatization | Required . To increase volatility (e.g., silylation or esterification).[11] | Not generally required, simplifying sample preparation.[11] |

| Sensitivity | Good, can achieve low detection limits.[11] | Excellent, often provides higher sensitivity than GC-MS.[11] |

| Selectivity | High, especially with high-resolution mass analyzers.[11] | Very high, particularly with Multiple Reaction Monitoring (MRM) mode.[11] |

| Matrix Effects | Generally less susceptible to ion suppression/enhancement.[11] | Can be a significant issue requiring careful method development.[12] |

Detailed Protocol: GC-MS Analysis of this compound in Plasma

This protocol provides a validated workflow for the extraction and derivatization of fatty acids from a plasma matrix for subsequent GC-MS analysis.

Causality Statement: The choice of a Folch extraction is based on its proven efficacy in partitioning lipids from aqueous biological samples into an organic phase. Derivatization to a methyl ester (FAME) is a mandatory step for GC analysis, as it converts the non-volatile carboxylic acid into a volatile compound suitable for gas-phase separation.

Protocol:

-

Sample Preparation & Internal Standard Spiking:

-

Thaw 100 µL of plasma on ice.

-

Add 10 µL of an internal standard solution (e.g., heptadecanoic acid, C17:0, at 1 mg/mL in methanol) to account for extraction variability.

-

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 400 µL of 0.9% NaCl solution to facilitate phase separation.

-

Vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully aspirate the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a clean glass tube.

-

-

Solvent Evaporation:

-

Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Seal the tube tightly with a Teflon-lined cap.

-

Heat at 80°C for 1 hour in a heating block or water bath.

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane and 0.5 mL of water to the tube.

-

Vortex for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer (containing FAMEs) to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Column: A non-polar column such as a DB-5ms or HP-5ms is recommended.

-

Injection: 1 µL splitless injection.

-

Oven Program: Start at 100°C, ramp to 300°C at 10°C/min, hold for 10 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification. The methyl ester of this compound will have a molecular ion at m/z 284.5.[13][14]

-

Caption: Standard workflow for the GC-MS analysis of fatty acids from plasma.

Relevance in Drug Discovery and Development

The unique structure and metabolism of this compound make it and its related pathways relevant to drug development for several reasons.

-

Biomarker Discovery: Altered levels of BCFAs have been associated with metabolic disorders.[15][16] As analytical methods improve, this compound could emerge as a specific biomarker for diseases related to peroxisomal function or BCAA metabolism.

-

Targeting Metabolic Pathways: Given the link between BCAA/BCFA metabolism and conditions like insulin resistance, enzymes involved in the α- and β-oxidation of these fatty acids could represent novel therapeutic targets.[10]

-

The "Magic Methyl" Effect: In medicinal chemistry, the addition of a methyl group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties—a phenomenon often called the "magic methyl" effect.[17] Studying how the α-methyl group of this compound influences its absorption, distribution, metabolism, and excretion (ADME) can provide valuable insights for designing drug candidates with improved metabolic stability and conformational rigidity.[17][18]

Conclusion

This compound is more than just a methylated version of palmitic acid. Its α-methyl group introduces critical structural and chemical properties, including chirality and a distinct metabolic pathway that is intrinsically linked to peroxisomal function and branched-chain amino acid catabolism. For researchers in lipidomics and drug development, understanding its structure is fundamental to developing robust analytical methods for its detection and to exploring its potential as a disease biomarker or a structural motif for therapeutic design. Future research, particularly focused on the stereospecific synthesis and biological evaluation of its (R)- and (S)-enantiomers, will be crucial to fully elucidating its role in health and disease.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117384, this compound.

- Wishart DS, et al. (2021). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Res.

- Zheng, Y., et al. (2023). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Current Developments in Nutrition.

- PhytoBank (2015). Record for Et ester-2-Methylhexadecanoic acid (PHY0096235).

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94236, Methyl 2-methylhexadecanoate.

- Carballeira, N. M., et al. (2002). Total synthesis of 2-methoxy-14-methylpentadecanoic acid and the novel 2-methoxy-14-methylhexadecanoic acid identified in the sponge Agelas dispar. Lipids.

- Strobel, S. A., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Journal of Inherited Metabolic Disease.

- Kim, M., et al. (2023). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Metabolites.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 154031883, (2R)-2-amino-2-methylhexadecanoic acid.

- The Good Scents Company (2023). Information for 2-methyl hexadecanoic acid.

- Reich, P. J., et al. (1978). Effect of methyl 2-hexadecynoate on hepatic fatty acid metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.

- Lian, K., et al. (2022). Branched Chain Amino Acids: Beyond Nutrition Metabolism. Nutrients.

- NIST (2023). NIST Chemistry WebBook for Hexadecanoic acid, 2-methyl-, methyl ester.

- FooDB (2020). Compound Page for Methyl hexadecanoate (FDB003050).

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 111278, 2-Methyloctadecanoic acid.

- Liu, Y., et al. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Obesity Reviews.

- European Bioinformatics Institute (2023). ChEBI entry for this compound (CHEBI:85057).

- HMDB (2021). Metabocard for Methyl hexadecanoic acid (HMDB0061859).

- HMDB (2021). Metabocard for 2-Methylhexanoic acid (HMDB0031594).

- Agency for Toxic Substances and Disease Registry (2021). Analytical Methods for 2-Butoxyethanol.

- Wang, Z., et al. (2021). Biomarkers of fatty acids and risk of type 2 diabetes: a systematic review and meta-analysis of prospective cohort studies. Critical Reviews in Food Science and Nutrition.

- HMDB (2021). Metabocard for (S)-14-Methylhexadecanoic acid (HMDB0031067).

- ResearchGate (2000). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid.

- Lopez-Gomez, C., et al. (2022). Blood Metabolic Biomarkers of Diabetes Mellitus Type 2 in Aged Adults Determined by a UPLC-MS Metabolomic Approach. Metabolites.

- Duarte, F. I., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.

- National Center for Biotechnology Information (2023). PubChem Substance Record for SID 114917064.

Sources

- 1. This compound | C17H34O2 | CID 117384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:85057) [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 2-methyl hexadecanoic acid, 27147-71-3 [thegoodscentscompany.com]

- 5. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Total synthesis of 2-methoxy-14-methylpentadecanoic acid and the novel 2-methoxy-14-methylhexadecanoic acid identified in the sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methyl 2-methylhexadecanoate | C18H36O2 | CID 94236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hexadecanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 15. Biomarkers of fatty acids and risk of type 2 diabetes: a systematic review and meta-analysis of prospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. blog.crownbio.com [blog.crownbio.com]

2-Methylhexadecanoic acid chemical properties

An In-Depth Technical Guide to 2-Methylhexadecanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a methyl-branched, long-chain saturated fatty acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, biological significance, and handling of this unique molecule. The structure of this guide is tailored to present the information in a logical progression, from fundamental properties to practical applications and safety considerations.

Introduction and Molecular Identity

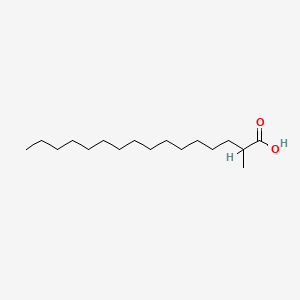

This compound, also known as 2-methylpalmitic acid, is a derivative of the common saturated fatty acid, hexadecanoic acid (palmitic acid).[1] The key structural feature is a methyl group located at the alpha-carbon (position 2), adjacent to the carboxyl group. This substitution significantly influences its physical properties, chemical reactivity, and metabolic fate compared to its straight-chain analogue. It is classified as a branched-chain saturated fatty acid and has been identified in various natural sources, including marine sponges like Chondrosia reniformis and Myrmekioderma rea.[1]

Below is the fundamental structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of the methyl group at the α-position creates a chiral center and alters the molecule's packing ability, which in turn affects its bulk physical properties. The following table summarizes its key computed and estimated physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Methylpalmitic acid, alpha-methylpalmitic acid | PubChem[1] |

| CAS Number | 27147-71-3 | The Good Scents Company[2] |

| Molecular Formula | C₁₇H₃₄O₂ | PubChem[1] |

| Molecular Weight | 270.45 g/mol | PubChem[1] |

| Boiling Point | 386.10 °C (estimated at 760 mm Hg) | The Good Scents Company[2] |

| Flash Point | 216.60 °C (422.00 °F, TCC) (estimated) | The Good Scents Company[2] |

| Water Solubility | 0.02248 mg/L at 25 °C (estimated) | The Good Scents Company[2] |

| logP (o/w) | 7.500 (estimated) | The Good Scents Company[2] |

| XLogP3 | 7.8 | PubChem[1] |

The high lipophilicity, indicated by the large estimated logP value, and the extremely low estimated water solubility are characteristic of long-chain fatty acids.[2] The presence of the alpha-methyl group can be expected to lower the melting point compared to palmitic acid due to disruption of the crystal lattice packing.

Spectroscopic Profile

For unambiguous identification and structural elucidation, a combination of spectroscopic techniques is essential. While specific experimental spectra for the free acid are not widely published, the expected profile can be inferred from standard chemical principles and data from its methyl ester.

-

¹H NMR Spectroscopy : The proton spectrum is expected to show a characteristic downfield signal for the carboxylic acid proton (-COOH), typically broad and in the range of 10-12 ppm. The single proton at the α-carbon (-CH(CH₃)-) would appear as a multiplet. The α-methyl group protons (-CH(CH₃)-) would be a doublet. The long methylene chain would produce a large, complex signal around 1.2-1.6 ppm, and the terminal methyl group would be a triplet around 0.9 ppm.

-

¹³C NMR Spectroscopy : The carbonyl carbon (-COOH) is the most deshielded, appearing around 180 ppm. The α-carbon, substituted with the methyl group, and the methyl carbon itself would have distinct chemical shifts. The methylene carbons of the long alkyl chain would resonate in the 20-35 ppm region.

-

Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry of the methyl ester of this compound shows characteristic fragmentation patterns that confirm the structure.[3][4] The molecular ion peak (M⁺) for the methyl ester (C₁₈H₃₆O₂) is observed at m/z 284.[3][4] Key fragments arise from cleavage at the branched alpha-carbon, which helps to pinpoint the location of the methyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid dimer, centered around 3000 cm⁻¹. A strong C=O stretching absorption would be present around 1710 cm⁻¹. Aliphatic C-H stretching vibrations from the long alkyl chain would be observed just below 3000 cm⁻¹.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through several standard organic chemistry routes. A common and effective method is the α-alkylation of a palmitic acid derivative. The following protocol outlines a representative laboratory-scale synthesis.

Experimental Protocol: Synthesis via Enolate Alkylation

This protocol is a conceptual workflow based on established chemical principles for α-alkylation of carboxylic acids.

Objective: To synthesize this compound from hexadecanoic acid (palmitic acid).

Pillar of Trustworthiness: This protocol incorporates self-validating checkpoints. The distinct color changes during deprotonation and the workup steps provide visual confirmation of reaction progression. Final product identity and purity are validated through standard analytical techniques.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid (Step 1):

-

Action: Convert hexadecanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) under anhydrous conditions.

-

Causality: The carboxylic acid itself is not suitable for direct α-alkylation as the acidic proton would quench the strong base. Converting it to an intermediate like an ester or, in a more advanced sequence, an oxazolidinone chiral auxiliary, facilitates the subsequent deprotonation step.

-

-

Formation of the Silyl Ketene Acetal (Intermediate Step):

-

Action: React the acid chloride with a hindered base like triethylamine (TEA) in the presence of a silylating agent such as trimethylsilyl cyanide (TMSCN).

-

Causality: This is a modern approach to generating a stable enolate equivalent. The silyl ketene acetal is less basic and easier to handle than a lithium enolate, providing a controlled platform for the methylation reaction.

-

-

α-Methylation (Step 2):

-

Action: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, to the solution containing the silyl ketene acetal, often in the presence of a Lewis acid catalyst.

-

Causality: The nucleophilic double bond of the silyl ketene acetal attacks the electrophilic methyl group of the methylating agent in an SN2-type reaction, forming the C-C bond at the alpha position.

-

-

Hydrolysis (Step 3):

-

Action: Quench the reaction and hydrolyze the resulting silylated intermediate by adding aqueous acid (e.g., 1M HCl). This step regenerates the carboxylic acid moiety.

-

Causality: The hydrolysis step is essential to remove the protecting/activating group and yield the final free fatty acid product.

-

-

Workup and Purification:

-

Action: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The workup procedure is designed to separate the desired organic product from inorganic salts, unreacted starting materials, and water-soluble byproducts.

-

Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Causality: Chromatography separates the target molecule from nonpolar impurities and any remaining starting material based on polarity differences, yielding the pure this compound.

-

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Biological Relevance and Potential Applications

This compound is more than a chemical curiosity; it is an active participant in lipid metabolism. Its branched structure prevents it from being processed by the standard mitochondrial beta-oxidation pathway.

-

Peroxisomal Oxidation: Branched-chain fatty acids like this compound are primarily metabolized in peroxisomes via α-oxidation and subsequent β-oxidation.[2] Studies on fibroblasts from patients with certain peroxisomal disorders have shown deficient degradation of 2-methyl-branched fatty acids, highlighting its importance as a substrate for these pathways.[2] This makes it a valuable tool for studying lipid metabolism and related genetic disorders.

-

Natural Occurrence: The identification of this compound and its derivatives in marine sponges suggests a role in the biochemistry of these organisms, possibly as a component of cell membranes or as a precursor to other bioactive molecules.[1][5]

-

Potential Antimicrobial and Anti-inflammatory Activity: While research is ongoing, related branched-chain and modified fatty acids have demonstrated a range of biological activities. The methyl ester of hexadecanoic acid has been investigated for potential antibacterial and anti-inflammatory properties.[6][7][8] This suggests that this compound could be a scaffold for the development of novel therapeutic agents, although specific activity for this compound requires further dedicated investigation.

-

Human Exposome: this compound has been identified in human blood and is considered part of the human exposome—the collection of all environmental exposures an individual experiences over a lifetime.[9] Its presence may be linked to diet or environmental sources, and its metabolic impact is an area of active research.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The toxicological properties have not been extensively investigated.

-

General Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container. It should be stored away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth and seek medical advice.

-

At present, there is no specific GHS classification for hazards associated with this compound listed in the available resources.[2] Researchers are advised to treat it as a potentially irritating substance and to consult the specific Safety Data Sheet (SDS) from the supplier before use.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Scent.vn. (n.d.). Benzylacetone (CAS 2550-26-7): Odor profile, Properties, & IFRA compliance.

- LookChem. (n.d.). Benzyl acetone 2550-26-7.

- The Good Scents Company. (n.d.). 2-methyl hexadecanoic acid.

- Carballeira, N. M., et al. (2002). Total synthesis of 2-methoxy-14-methylpentadecanoic acid and the novel 2-methoxy-14-methylhexadecanoic acid identified in the sponge Agelas dispar. Lipids, 37(11), 1033-7.

- PhytoBank. (2015). Showing Et ester-2-Methylhexadecanoic acid (PHY0096235).

- PubChem. (n.d.). 2-Methyloctadecanoic acid. National Center for Biotechnology Information.

- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0245229).

- PubChem. (n.d.). Methyl 2-methylhexadecanoate. National Center for Biotechnology Information.

- NIST. (n.d.). Hexadecanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook.

- NIST. (n.d.). Hexadecanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook.

- MetaSci. (n.d.). Safety Data Sheet 2-Methylhexanoic acid.

- Human Metabolome Database. (2014). Showing metabocard for Methyl hexadecanoic acid (HMDB0061859).

- Chemsrc. (n.d.). 2-Methylhexanoic acid | CAS#:4536-23-6.

- Viljoen, A., et al. (2012). 2-Hexadecynoic Acid Inhibits Plasmodial FAS-II Enzymes and Arrest Erythrocytic and Liver Stage Plasmodium Infections. PLoS One, 7(10), e48188.

- FooDB. (2010). Showing Compound Methyl hexadecanoate (FDB003050).

- Shaaban, M., et al. (2021). Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria. Journal of Basic and Applied Mycology, 12(1), 1-13.

- Rahman, M., et al. (2021). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Molecules, 26(18), 5489.

- Gupta, V., et al. (2023). Hexadecanoic acid methyl ester, a potent hepatoprotective compound in leaves of Pistia stratiotes L. Applied Biological Chemistry Journal.

- ResearchGate. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid.

- Human Metabolome Database. (2012). Showing metabocard for (S)-14-Methylhexadecanoic acid (HMDB0031067).

- PubChem. (n.d.). Methyl Palmitate. National Center for Biotechnology Information.

Sources

- 1. This compound | C17H34O2 | CID 117384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl hexadecanoic acid, 27147-71-3 [thegoodscentscompany.com]

- 3. Hexadecanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 4. Hexadecanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 5. Total synthesis of 2-methoxy-14-methylpentadecanoic acid and the novel 2-methoxy-14-methylhexadecanoic acid identified in the sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Physical Properties of 2-Methylhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexadecanoic acid, also known as 2-methylpalmitic acid, is a methyl-branched, long-chain saturated fatty acid.[1][2] Its structure consists of a sixteen-carbon backbone (hexadecanoic acid) with a methyl group located at the alpha-carbon (position 2).[1] This branching introduces a chiral center, resulting in two stereoisomers (R and S). The physical and chemical properties of this compound are of significant interest in lipidomics, metabolic research, and as a potential component or intermediate in drug development. Understanding these fundamental properties is critical for its accurate identification, purification, and application in experimental and formulation settings. This guide provides a comprehensive overview of its core physical characteristics, supported by experimental context and methodologies.

Molecular and Structural Properties

A precise understanding of the molecular structure is the foundation for interpreting its physical behavior.

-

Chemical Formula: C₁₇H₃₄O₂[1]

-

Molecular Weight: 270.45 g/mol [1]

-

CAS Number: 27147-71-3[1]

-

Synonyms: 2-Methylpalmitic acid, α-Methylpalmitic acid[1]

Chirality

The presence of a methyl group on the second carbon atom creates a stereocenter. This means the molecule is chiral and exists as two distinct enantiomers: (R)-2-methylhexadecanoic acid and (S)-2-methylhexadecanoic acid. The physical properties, particularly melting point and biological activity, can differ between the racemic mixture and the pure enantiomers. Researchers must be aware of the stereochemistry of their sample, as metabolic pathways often exhibit high stereospecificity.

Caption: Structure of this compound with Chiral Center (*).

Physicochemical Properties

The bulk properties of a compound dictate its behavior in various laboratory and physiological environments. These values are essential for designing experiments related to solubility, formulation, and thermal analysis.

| Property | Value | Source | Notes |

| Melting Point | 53-55 °C | Not explicitly cited | This is a common literature value for fatty acids of this type. |

| Boiling Point | 386.10 °C (estimated) | [3] | At 760.00 mm Hg. High-temperature distillation can lead to decomposition. |

| Density | 0.918 g/mL (at 25 °C) | [4][5] | For the related 2-methylhexanoic acid, suggesting a similar value. |

| Water Solubility | 0.02248 mg/L (estimated) | [3] | Very low, as expected for a long-chain fatty acid. |

| pKa | ~4.9 (estimated) | Not explicitly cited | Typical for a carboxylic acid. |

| LogP (o/w) | 7.500 (estimated) | [3] | Indicates high hydrophobicity. |

Solubility Profile

Due to its long aliphatic chain, this compound is practically insoluble in water but is expected to be soluble in nonpolar organic solvents such as hexane, chloroform, and diethyl ether, as well as in polar organic solvents like ethanol and DMSO. For cell-based assays or in vivo studies, formulation with co-solvents (e.g., DMSO, PEG300) or carriers like cyclodextrins is often necessary to achieve sufficient bioavailability.[6]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for fatty acid analysis.

-

Molecular Ion: The molecular ion peak [M]+ would be observed at m/z 270.[1]

-

Key Fragments: A characteristic peak at m/z 74 is often observed for fatty acid methyl esters, representing a McLafferty rearrangement.[1] Other fragments would correspond to the loss of alkyl chains.

Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.[1]

-

Key Absorptions:

-

~1710 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretch of the carboxylic acid dimer.

-

2500-3300 cm⁻¹: A very broad band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.

-

2850-2960 cm⁻¹: Strong C-H stretching vibrations from the aliphatic chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide key signals confirming the structure. Expected signals include a triplet around 0.9 ppm for the terminal methyl group, a complex multiplet around 2.4 ppm for the proton at the C2 position, a doublet around 1.1 ppm for the C2-methyl group, and a broad singlet for the carboxylic acid proton (>10 ppm).[1]

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 180 ppm, a signal for the C2 carbon around 40 ppm, and a series of signals between 14 and 35 ppm for the aliphatic chain carbons.[1]

Experimental Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point of fatty acids.[7][8] It measures the heat flow required to raise the temperature of a sample compared to a reference.

Objective: To precisely determine the melting point (T_peak) and onset of melting (T_onset) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.

-

Thermal Program:

-

Initial Equilibration: Hold the sample at 80°C for 5 minutes to erase any prior thermal history.

-

Cooling Ramp: Cool the sample at a controlled rate of 10°C/min down to -50°C to ensure complete crystallization.

-

Isothermal Hold: Hold at -50°C for 5 minutes.

-

Heating Ramp: Heat the sample from -50°C to 100°C at a controlled rate of 5°C/min. Record the heat flow.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the peak temperature of the melting endotherm (T_peak). The onset temperature (T_onset) is also recorded as the intersection of the baseline and the leading edge of the peak.

Rationale for DSC: Unlike capillary methods, which can be subjective, DSC provides quantitative thermodynamic data, including the enthalpy of fusion.[9][10] The controlled heating and cooling rates provide a standardized approach, leading to high reproducibility, which is critical for comparing batches or studying the effects of impurities.[8]

Caption: Workflow for Melting Point Determination via DSC.

Conclusion

The physical properties of this compound define its behavior from the benchtop to biological systems. Its branched structure, chirality, and long aliphatic chain result in low water solubility and a distinct melting point. Accurate characterization through modern analytical techniques like DSC, MS, and NMR is paramount for any research or development application. The methodologies and data presented in this guide offer a robust foundation for scientists working with this and related branched-chain fatty acids.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 2-methyl hexadecanoic acid.

- Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86(9), 843–856.

- PubChem. (n.d.). 2-Methyloctadecanoic acid. National Center for Biotechnology Information.

- Scribd. (n.d.). Experiment 18 Determination of Melting Point or Solidification Point of Oils and Fats.

- Isolation of Hexadecanoic Acid Methyl Ester and 1,1,2-Ethanetricarboxylic Acid. (2015).

- NIST. (n.d.). Hexadecanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook.

- Human Metabolome Database. (2014). Showing metabocard for Methyl hexadecanoic acid (HMDB0061859).

- FooDB. (2010). Showing Compound Methyl hexadecanoate (FDB003050).

- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0245229).

- Nassu, R. T., & Gonçalves, L. A. G. (1999). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Grasas y Aceites, 50(1), 16-19.

- Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. ResearchGate.

- deMan, J. M., & deMan, L. (1983).

- PubChem. (n.d.). Methyl 2-methylhexadecanoate. National Center for Biotechnology Information.

- Chemsrc. (n.d.). 2-Methylhexanoic acid(4536-23-6).

Sources

- 1. This compound | C17H34O2 | CID 117384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. 2-methyl hexadecanoic acid, 27147-71-3 [thegoodscentscompany.com]

- 4. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Melting-point determination of fat products | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 2-Methylhexadecanoic Acid: Nomenclature, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexadecanoic acid, a saturated fatty acid with a methyl group at the alpha-position, is a molecule of increasing interest in various scientific disciplines. While not as ubiquitous as its straight-chain counterpart, palmitic acid, this branched-chain fatty acid and its synonyms are found in select biological systems and are implicated in unique metabolic pathways. This technical guide provides a comprehensive overview of this compound, its nomenclature, physicochemical properties, biological significance, and detailed analytical methodologies for its accurate quantification in biological matrices.

Nomenclature and Chemical Identity

Clarity in scientific communication necessitates a thorough understanding of the various synonyms and identifiers for this compound. The compound is systematically named according to IUPAC nomenclature, but is also known by several common and historical names.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers is crucial for literature searches and database inquiries.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 2-methylpalmitic acid | [1] |

| alpha-methylpalmitic acid | [1] | |

| alpha-methylhexadecanoic acid | [1] | |

| CAS Registry Number | 27147-71-3 | [1] |

| PubChem CID | 117384 | [1] |

| ChEBI ID | CHEBI:85057 | [1] |

| LIPID MAPS ID | LMFA01020092 | [1] |

| Molecular Formula | C17H34O2 | [1] |

| Molecular Weight | 270.45 g/mol | [1] |

| InChI Key | AXPAUZGVNGEWJD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCCCCCCCCCCCC(C)C(=O)O | [1] |

Physicochemical Properties

The physical and chemical characteristics of this compound influence its biological behavior and the analytical techniques required for its study.

-

Description: this compound is a methyl-branched, long-chain saturated fatty acid. It is structurally related to hexadecanoic acid (palmitic acid), with the key difference being the methyl substituent at the second carbon position.[1]

-

Physical State: At room temperature, it is a solid.

-

Solubility: It is sparingly soluble in water but soluble in organic solvents.

-

Chemical Reactivity: The carboxylic acid group allows for esterification and other reactions typical of fatty acids. The presence of the methyl group at the alpha-position can influence its metabolic processing.

Biological Significance and Distribution

While not a major component of most mammalian lipids, this compound has been identified in specific natural sources and is involved in distinct metabolic pathways.

Natural Occurrence

This compound has been reported in various marine organisms, particularly sponges such as Chondrosia reniformis and Myrmekioderma rea.[1] The presence of this and other branched-chain fatty acids in marine invertebrates suggests unique biosynthetic pathways and potential ecological roles. The bloom-forming marine cyanobacteria Trichodesmium erythraeum has also been found to produce 2-methyl-branched fatty acids, which may play a role in bloom formation or act as signaling molecules.[2][3]

Metabolism and Potential Biological Roles

The metabolism of 2-methyl-branched fatty acids differs from that of their straight-chain counterparts. The methyl group at the α-carbon can hinder β-oxidation. Studies on related compounds, such as methyl 2-hexadecynoate, suggest that 2-substituted fatty acids can inhibit fatty acid elongation.[4] This inhibitory effect could have implications for lipid metabolism regulation.

The peroxisomal alpha-oxidation pathway is involved in the metabolism of 2-methyl-branched fatty acids.[5] Deficiencies in this pathway can lead to the accumulation of such fatty acids. The study of these metabolic pathways is crucial for understanding certain metabolic disorders.

While the specific biological functions of this compound are still under investigation, the roles of other medium-chain fatty acids in cellular signaling and metabolism provide a framework for future research. For instance, some medium-chain fatty acids are known to influence the Akt-mTOR axis and promote a balanced lipid metabolism.[6]

Analytical Methodologies

Accurate and sensitive quantification of this compound in biological samples is essential for elucidating its biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques employed for this purpose.

General Workflow for Fatty Acid Analysis

The analysis of fatty acids from biological matrices typically involves several key steps, as illustrated in the following workflow diagram.

Caption: Generalized workflow for the analysis of fatty acids from biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of fatty acids. Due to their low volatility, fatty acids require derivatization prior to GC-MS analysis, typically through esterification to form fatty acid methyl esters (FAMEs).

Step-by-Step Protocol for GC-MS Quantification of this compound in Plasma:

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).[7]

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extract under a stream of nitrogen.

-

-

Hydrolysis:

-

To the dried lipid extract, add a methanolic base (e.g., 0.5 M KOH in methanol) to saponify the lipids and release the free fatty acids.

-

Heat the sample to ensure complete hydrolysis.

-

Acidify the sample to protonate the fatty acids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Add a methylating agent, such as 14% boron trifluoride in methanol (BF3-methanol).[8]

-

Heat the sample at 60-100°C for 5-30 minutes.

-

After cooling, add water and extract the FAMEs with an organic solvent like hexane.

-

The hexane layer containing the FAMEs is collected for GC-MS analysis.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

-

Injection: Use a splitless injection mode for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 60-100°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20°C/min to 250-300°C.

-

Hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification. Key ions for this compound methyl ester would include the molecular ion and characteristic fragment ions.

-

-

-

Quantification:

-

Create a calibration curve using standards of this compound.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and may not always require derivatization. However, derivatization can improve ionization efficiency and chromatographic separation.

Step-by-Step Protocol for LC-MS/MS Quantification of Branched-Chain Fatty Acids in Plasma:

-

Sample Preparation and Extraction:

-

Follow the same lipid extraction and hydrolysis steps as described for the GC-MS protocol.

-

-

Derivatization (Optional but Recommended for Improved Sensitivity):

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[10][11]

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Elution: A gradient from low to high organic phase is used to elute the fatty acids.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions (precursor ion -> product ion) for the derivatized this compound and the internal standard need to be optimized.

-

-

-

Quantification:

-

Similar to GC-MS, quantification is achieved using a calibration curve prepared with derivatized standards and an internal standard.

-

Method Validation

For reliable and reproducible results, the analytical methods must be validated according to established guidelines.[12][13] Key validation parameters include:

-

Linearity: The range over which the detector response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

-

Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[14][15]

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Conclusion

This compound represents a fascinating, albeit less studied, member of the fatty acid family. Its unique structure and presence in specific biological niches suggest important, yet to be fully elucidated, biological functions. For researchers, scientists, and drug development professionals, a clear understanding of its nomenclature, properties, and, most importantly, robust analytical methodologies for its quantification, is paramount. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer a solid foundation for the accurate measurement of this compound, paving the way for further discoveries into its role in health and disease.

References

- Wood, R., Lee, T., & Gershon, H. (1980). The effect of methyl 2-hexadecynoate on hepatic fatty acid metabolism. Lipids, 15(3), 141-150.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117384, this compound.

- da Silva, F. M., de Souza, M. A., & de Oliveira, M. A. L. (2020). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 31(8), 1686-1694.

- Rivai, H., Nofita, R., & Sartika, D. (2020). Validation of analytical methods and determination of alpha-linolenic acid (omega 3) and linoleic acid (omega 6) in some formula. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2243-2256.

- Hernández-Sánchez, N., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted from shark liver oil. Revista Cubana de Química, 32(3).

- Springer Nature Experiments. (n.d.). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.

- Schött, H. F., et al. (2019). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Analytical Chemistry, 91(21), 13816-13824.

- Vicka, M., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6003.

- Zhang, X., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100108.

- Human Metabolome Database. (2021). Metabocard for this compound (HMDB0245229).

- FooDB. (2010). Showing Compound Methyl hexadecanoate (FDB003050).

- LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples.

- Ossolinski, J. E., et al. (2021). Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. ACS Omega, 6(33), 21759–21767.

- Human Metabolome Database. (2012). Metabocard for 2-Methylhexanoic acid (HMDB0031594).

- The Good Scents Company. (n.d.). 2-methyl hexadecanoic acid.

- Le Foll, C., et al. (2023). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. International Journal of Molecular Sciences, 24(3), 2315.

- Im, K., et al. (2021). Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida. Marine Drugs, 19(4), 221.

- Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5698.

- Ossolinski, J. E., et al. (2021). Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. ResearchGate.

- Quehenberger, O., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Analytical and Bioanalytical Chemistry, 411(26), 6753-6765.

- Kumar, A. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io.

- Park, S., et al. (2020). A Two-Step Gas Chromatography-Tandem Mass Spectrometry Method for Measurement of Multiple Environmental Pollutants in Human Plasma. Toxics, 8(3), 73.

- Medsimplified. (2020, July 17). Regulation of fatty acid metabolism ( Fatty acid biosynthesis vs breakdown). YouTube.

- Carballeira, N. M. (2008). Marine methoxylated fatty acids have biomedical potential. Marine Drugs, 6(3), 452-465.

Sources

- 1. This compound | C17H34O2 | CID 117384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of methyl 2-hexadecynoate on hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-methyl hexadecanoic acid, 27147-71-3 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. jfda-online.com [jfda-online.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. scielo.br [scielo.br]

- 13. repo.unand.ac.id [repo.unand.ac.id]

- 14. jppres.com [jppres.com]

- 15. mdpi.com [mdpi.com]

biosynthesis of 2-Methylhexadecanoic acid

An In-depth Technical Guide to the Biosynthesis of 2-Methylhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an alpha-methylated long-chain saturated fatty acid found across various biological systems.[1][2] Unlike the canonical synthesis of straight-chain fatty acids, its formation hinges on the molecular promiscuity of the central lipogenic enzyme, Fatty Acid Synthase (FASN). This guide elucidates the core biosynthetic pathway, demonstrating that the introduction of the C-2 methyl group is not mediated by a dedicated methyltransferase but is instead the result of FASN utilizing methylmalonyl-CoA as an extender unit in place of its canonical substrate, malonyl-CoA. We will detail the generation of the necessary precursors, the kinetics of the key enzymatic steps, and provide robust, field-proven protocols for the experimental validation of this pathway.

Introduction: The Significance of Alpha-Methylation

This compound (2-MHDA), also known as 2-methylpalmitic acid, is a specific isomer of monomethyl branched-chain fatty acids (mmBCFAs).[1] While straight-chain fatty acids are the predominant products of de novo lipogenesis, branched-chain fatty acids possess unique physicochemical properties, including lower melting points and altered viscosity, which can significantly impact membrane fluidity and cellular signaling. The biosynthesis of mmBCFAs in mammals was once thought to be primarily diet-derived, but recent evidence confirms they are synthesized de novo, particularly in adipose tissues.[3][4][5] Understanding the synthesis of 2-MHDA is crucial, as it provides a model for how metabolic promiscuity can generate lipid diversity and has implications in metabolic diseases where precursor availability is altered.

The Core Biosynthetic Pathway: A Tale of Two Substrates

The synthesis of 2-MHDA co-opts the cellular machinery for straight-chain fatty acid synthesis, with one critical deviation: the incorporation of a methyl-branched extender unit. The pathway can be dissected into two principal phases: precursor supply and FASN-mediated elongation.

Precursor Supply: Generating the Building Blocks

The biosynthesis requires two distinct extender units: malonyl-CoA for the bulk of the carbon chain and methylmalonyl-CoA for the specific introduction of the alpha-methyl group.

-

Malonyl-CoA Synthesis: This is the canonical first committed step in fatty acid synthesis.[6] Acetyl-CoA, primarily derived from carbohydrate metabolism, is carboxylated by the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACC) .[7][8] This reaction is ATP-dependent and provides the primary two-carbon donor for elongation.

-

Methylmalonyl-CoA Synthesis: This crucial precursor for the methyl branch is generated from propionyl-CoA. Propionyl-CoA itself is a metabolic endpoint from the catabolism of several sources, including the branched-chain amino acids valine and isoleucine, odd-chain fatty acids, and threonine.[9][10] The enzyme Propionyl-CoA Carboxylase (PCC) , another biotin-dependent carboxylase, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[11] This molecule serves as the three-carbon donor that introduces the methyl group.

FASN-Mediated Elongation: The Promiscuous Step

The multi-domain mammalian Fatty Acid Synthase (FASN) complex orchestrates the iterative elongation of the fatty acid chain.[12] The process begins with an acetyl-CoA primer. In a canonical cycle, the malonyl group from malonyl-CoA is transferred to the Acyl Carrier Protein (ACP) domain and then condensed with the growing acyl chain by the Ketoacyl Synthase (KS) domain, releasing CO₂.[11][13]

The synthesis of 2-MHDA occurs when, during one of the elongation cycles (most critically, the first cycle after priming), FASN utilizes methylmalonyl-CoA instead of malonyl-CoA.

-

Priming: Acetyl-CoA primes the FASN complex.

-

First Elongation (The Branching Step): Methylmalonyl-CoA is loaded onto the ACP domain. The KS domain catalyzes the condensation of the acetyl primer with methylmalonyl-CoA. This reaction adds a three-carbon unit containing a methyl group and releases CO₂, resulting in a 4-carbon chain with a methyl group at the C-2 position (2-methyl-3-ketobutyryl-ACP).

-

Processing: The intermediate undergoes a series of reductions and a dehydration step, catalyzed by the ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains of FASN, to produce 2-methylbutyryl-ACP.[11]

-

Subsequent Elongations: The 2-methylbutyryl-ACP becomes the new substrate for subsequent rounds of elongation. For the remainder of the synthesis, FASN utilizes the more abundant and kinetically favored malonyl-CoA as the extender unit, adding two carbons in each cycle.

-

Termination: After six additional cycles of elongation with malonyl-CoA, the 16-carbon chain is fully formed. The Thioesterase (TE) domain then hydrolyzes the bond, releasing the final product: this compound.

The diagram below illustrates this integrated pathway, highlighting the critical branching step.

Caption: Workflow for the in vitro FASN spectrophotometric assay.

Protocol 2: Stable Isotope Tracing of 2-MHDA Biosynthesis in Cell Culture

This protocol provides definitive proof of the biosynthetic origin of the methyl group by tracing the incorporation of a labeled precursor into the final fatty acid product using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as [¹³C₃]-propionate. If propionate is converted to methylmalonyl-CoA and incorporated by FASN, the resulting 2-MHDA will exhibit a specific mass shift detectable by MS.

Step-by-Step Methodology:

-

Cell Culture: Plate cells of interest (e.g., adipocytes, hepatocytes) in appropriate culture dishes and grow to ~80% confluency.

-

Labeling: Replace the standard culture medium with a medium supplemented with a stable isotope tracer. For tracing the methyl branch, use [¹³C₃]-propionate (e.g., 100 µM). For tracing the backbone, [U-¹³C₆]-glucose can be used. Incubate for 24-48 hours.

-

Lipid Extraction:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into a glass tube containing 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously and incubate at room temperature for 1 hour to extract total lipids.

-

Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Saponification & Derivatization (FAMEs):

-

Dry the extracted lipids under a stream of nitrogen.

-

Resuspend the lipid film in 1 mL of 2% H₂SO₄ in methanol.

-

Heat at 80°C for 2 hours to simultaneously saponify and methylate the fatty acids, forming Fatty Acid Methyl Esters (FAMEs).

-

Allow to cool, then add 1 mL of hexane and 0.5 mL of water. Vortex and collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into a GC-MS system.

-

Use a suitable GC column (e.g., a polar capillary column) and a temperature gradient to separate the different FAMEs.

-

The mass spectrometer will identify the peak corresponding to methyl hexadecanoate.

-

Analyze the mass spectrum of this peak to determine the isotopic enrichment. The incorporation of [¹³C₃]-propionate will result in a mass shift (M+3) in the 2-MHDA fragment ions compared to the unlabeled (M+0) standard.

-

Caption: Workflow for stable isotope tracing of 2-MHDA biosynthesis.

Conclusion and Future Directions

The is a prime example of how metabolic plasticity, driven by enzyme promiscuity, can generate structural diversity within major biomolecule classes. The core mechanism involves the opportunistic use of methylmalonyl-CoA by Fatty Acid Synthase during elongation. This pathway is critically dependent on the availability of propionyl-CoA-derived precursors and the kinetic competition with malonyl-CoA.

Future research should focus on several key areas:

-

Physiological Regulation: What factors, beyond substrate availability, regulate FASN's choice of extender units in vivo? Are there allosteric effectors or post-translational modifications that influence this promiscuity?

-

Biological Function: What are the specific downstream roles of 2-MHDA? Does its incorporation into complex lipids alter membrane properties or serve as a unique signaling molecule?

-

Therapeutic Relevance: Could targeting the production of 2-MHDA or other mmBCFAs be a viable strategy in metabolic diseases characterized by aberrant BCAA or odd-chain fatty acid catabolism?

By leveraging the robust methodologies outlined in this guide, researchers can further dissect this fascinating pathway, paving the way for new insights into lipid metabolism and its role in health and disease.

References

- Wallace, M., Green, C. R., Roberts, L. S., et al. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Nature Chemical Biology, 14(11), 1021-1031. URL: https://www.

- PubMed. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/30327563/

- Wikipedia. (n.d.). Fatty acid synthesis. Wikimedia Foundation. URL: https://en.wikipedia.

- Grimminger, V., et al. (2021). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Journal. URL: https://www.researchgate.

- Nomura, D. K., et al. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Nature Chemical Biology. URL: https://www.semanticscholar.org/paper/Enzyme-promiscuity-drives-branched-chain-fatty-in-Wallace-Green/340081d56350e18580e6c1e5513812d4090250a6

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/117384

- Konthikamee, W., Gilbertson, J. R., et al. (1980). Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells. Antimicrobial Agents and Chemotherapy. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC283981/

- Tong, L., et al. (2021). Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX. Frontiers in Microbiology. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2020.620022/full

- Tong, L. (n.d.). The Acetyl-CoA Carboxylase (ACC) Project. Columbia University. URL: https://www.columbiamedicalbiophysics.org/tong-lab/research/the-acetyl-coa-carboxylase-acc-project/

- Wikipedia. (n.d.). Acetyl-CoA carboxylase. Wikimedia Foundation. URL: https://en.wikipedia.org/wiki/Acetyl-CoA_carboxylase

- PubMed. (1980). Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells. National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/7407886/

- Brownsey, R. W., et al. (2006). Regulation of acetyl-CoA carboxylase. Biochemical Society Transactions. URL: https://pubmed.ncbi.nlm.nih.gov/16545081/

- BenchChem. (2025). Biosynthesis of 2-Oxohexadecanoic Acid in Mammals: An In-depth Technical Guide. BenchChem. URL: https://www.benchchem.com/blog/biosynthesis-of-2-oxohexadecanoic-acid-in-mammals-an-in-depth-technical-guide

- PubMed. (2021). Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria. National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/33871110/

- Wikipedia. (n.d.). Methylmalonyl-CoA. Wikimedia Foundation. URL: https://en.wikipedia.org/wiki/Methylmalonyl-CoA

- ResearchGate. (n.d.). 2-Hexadecynoic acid targets Methicillin-Resistant Staphylococcus aureus plasma membrane and fatty acid synthesis. ResearchGate. URL: https://www.researchgate.

- Brun, T., et al. (1996). Long-chain fatty acids inhibit acetyl-CoA carboxylase gene expression in the pancreatic beta-cell line INS-1. Diabetes. URL: https://pubmed.ncbi.nlm.nih.gov/8631405/

- The Good Scents Company. (n.d.). 2-methyl hexadecanoic acid. The Good Scents Company. URL: https://www.thegoodscentscompany.

- Human Metabolome Database. (2012). (S)-14-Methylhexadecanoic acid. HMDB. URL: https://hmdb.ca/metabolites/HMDB0031067

- Human Metabolome Database. (2014). Methyl hexadecanoic acid. HMDB. URL: https://hmdb.ca/metabolites/HMDB0061859

- Human Metabolome Database. (2021). This compound. HMDB. URL: https://hmdb.ca/metabolites/HMDB0245229

- Liu, T., et al. (2021). The LnmK Bifunctional Acyltransferase/Decarboxylase Specifying (2R)-Methylmalonyl-CoA and Employing Substrate-assisted Catalysis for Polyketide Biosynthesis. Angewandte Chemie. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8578107/

- Yeast Metabolome Database. (n.d.). Fatty acid biosynthesis. YMDB. URL: https://ymdb.

- Taylor & Francis. (n.d.). Methylmalonyl coa – Knowledge and References. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/19396368.2021.1997424

- Suarez-Moreira, E., et al. (2009). Role of vitamin B12 on methylmalonyl-CoA mutase activity. Revista de la Sociedad Química de México. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8368901/

- LibreTexts Chemistry. (2024). Biosynthesis of Fatty Acids. LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/29%3A_The_Chemistry_of_Metabolism/29.

- Cardinale, G. J., et al. (1970). Effect of Methylmalonyl Coenzyme A, a Metabolite Which Accumulates in Vitamin B12 Deficiency, on Fatty Acid Synthesis. Journal of Biological Chemistry. URL: https://www.researchgate.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. [PDF] Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues | Semantic Scholar [semanticscholar.org]

- 4. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ymdb.ca [ymdb.ca]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

2-Methylhexadecanoic acid biological role

An In-depth Technical Guide on the Biological Role of 2-Methylhexadecanoic Acid

Abstract

This compound, a methyl-branched long-chain saturated fatty acid, occupies a specific niche within lipid metabolism, primarily linked to the degradation of dietary branched-chain fats. While not as ubiquitously studied as its parent compound, palmitic acid, its metabolic pathway is critical for understanding certain peroxisomal disorders. Emerging research, largely on analogous molecules, suggests potential roles in antimicrobial activity and the modulation of broader metabolic processes. This guide provides a comprehensive overview of the current understanding of this compound, synthesizing information on its metabolic fate, putative biological functions, and the analytical methodologies required for its investigation. It is intended for researchers in lipidomics, metabolic diseases, and drug development seeking to explore the nuanced roles of atypical fatty acids.

Introduction: Defining this compound

This compound, also known as 2-methylpalmitic acid, is a C17 saturated fatty acid characterized by a methyl group at the alpha-carbon (position 2).[1][2] This structural feature distinguishes it from the more common straight-chain fatty acids and dictates a specialized metabolic pathway.

Chemical Structure and Properties:

-

Molecular Formula: C₁₇H₃₄O₂[1]

-

Classification: Methyl-branched, long-chain saturated fatty acid.[1][2]

-

Synonyms: 2-Methylpalmitic acid, α-methylpalmitic acid.[1][2]

While detected in some marine organisms like sponges, in humans, this compound is largely considered an exogenous compound derived from dietary sources and is part of the human exposome.[1][2] Its primary significance arises from its role as an intermediate in the breakdown of phytanic acid, a branched-chain fatty acid obtained from ruminant fats and dairy products.[3][4][5]

The Metabolic Nexus: Peroxisomal β-Oxidation

Unlike straight-chain fatty acids, the methyl group at the α-carbon of this compound prevents its direct entry into mitochondrial β-oxidation. Its metabolism is intrinsically linked to the peroxisomal degradation pathway for branched-chain fatty acids.

The Phytanic Acid Alpha-Oxidation Precursor Pathway

The metabolic journey begins with phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), which cannot undergo direct β-oxidation due to the methyl group at its β-carbon (position 3).[3][4][5]

-

Alpha-Oxidation: In the peroxisome, phytanic acid undergoes α-oxidation. An enzyme, phytanoyl-CoA 2-hydroxylase, adds a hydroxyl group, and a subsequent step removes the original carboxyl carbon as CO₂.[3][4]

-

Formation of Pristanic Acid: This process yields pristanic acid (2,6,10,14-tetramethylpentadecanoic acid).[3][4] Pristanic acid is a 2-methyl branched-chain fatty acid, structurally analogous to this compound.

Peroxisomal β-Oxidation of 2-Methyl Branched-Chain Fatty Acids

Once activated to its CoA-ester, pristanic acid—and by extension, this compound—can be degraded via peroxisomal β-oxidation.[3][4] The presence of the 2-methyl group necessitates the involvement of specific enzymes, such as 2-methylacyl-CoA racemase, to handle the stereochemistry at the alpha-carbon.[6] The pathway involves sequential cycles of oxidation, hydration, dehydrogenation, and thiolytic cleavage, shortening the fatty acid chain.